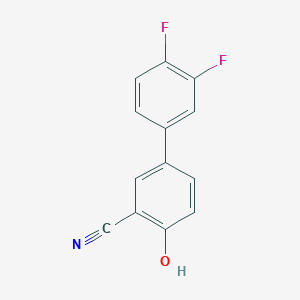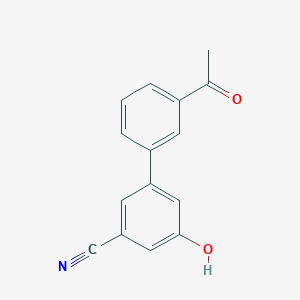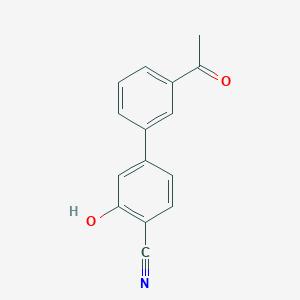
4-(4-Acetylphenyl)-2-cyanophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Acetylphenyl)-2-cyanophenol, 95% (4-APC) is an organic compound that is widely used in various scientific research applications. It is a white crystalline solid with a melting point of 115-118°C and a molecular weight of 197.17 g/mol. 4-APC is a derivative of the naturally occurring compound phenol and is primarily used as a reagent in organic synthesis and as a building block for the synthesis of other compounds. Additionally, 4-APC has been found to have many biochemical and physiological effects, making it a useful compound for research in various fields.
Applications De Recherche Scientifique
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many scientific research applications. It has been used as a reagent in organic synthesis for the synthesis of various compounds, such as dyes, drugs, and polymers materials. Additionally, it has been used in the synthesis of fluorescent probes for imaging and detection of biological molecules. 4-(4-Acetylphenyl)-2-cyanophenol, 95% has also been used in the synthesis of peptide libraries for drug discovery.
Mécanisme D'action
The mechanism of action of 4-(4-Acetylphenyl)-2-cyanophenol, 95% is still largely unknown. However, it is believed that the compound acts as an inhibitor of enzymes, such as cytochrome P450, and as an antioxidant. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to be an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the body.
Biochemical and Physiological Effects
4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have many biochemical and physiological effects. It has been found to be a potent antioxidant, which means that it can protect cells from oxidative damage caused by free radicals. Additionally, 4-(4-Acetylphenyl)-2-cyanophenol, 95% has been found to have anti-inflammatory and anti-cancer effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Acetylphenyl)-2-cyanophenol, 95% is a useful compound for laboratory experiments due to its high purity and stability. It is a relatively non-toxic compound and is relatively easy to handle. Additionally, it is relatively inexpensive and can be stored at room temperature for extended periods of time. However, there are some limitations to using 4-(4-Acetylphenyl)-2-cyanophenol, 95% in laboratory experiments. For example, it is not water-soluble and must be dissolved in organic solvents before use. Additionally, it is highly flammable and should be handled with caution.
Orientations Futures
There are many potential future directions for the use of 4-(4-Acetylphenyl)-2-cyanophenol, 95% in scientific research. For example, it could be used to develop new drugs and therapies for diseases such as cancer and Alzheimer's disease. Additionally, it could be used to develop new imaging techniques for diagnosing and monitoring diseases. Additionally, it could be used to develop new materials for use in medical devices and to improve the efficiency of existing medical devices. Finally, it could be used to develop new techniques for studying the biochemical and physiological effects of compounds on the body.
Méthodes De Synthèse
The most common method of synthesizing 4-(4-Acetylphenyl)-2-cyanophenol, 95% is by reacting phenol with acetic anhydride. In this reaction, phenol is heated with acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is conducted at a temperature of 80-90°C for several hours. The reaction yields 4-(4-Acetylphenyl)-2-cyanophenol, 95% as a white solid with a purity of 95%.
Propriétés
IUPAC Name |
5-(4-acetylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10(17)11-2-4-12(5-3-11)13-6-7-15(18)14(8-13)9-16/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTHYOMVUGIJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80684746 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-cyanophenol | |
CAS RN |
1261924-20-2 |
Source


|
| Record name | 4'-Acetyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80684746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














